molecular formula C8H12N2O2 B13786356 1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone

1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone

Cat. No.: B13786356
M. Wt: 168.19 g/mol
InChI Key: ONUQBZLGUUKKGV-UHFFFAOYSA-N
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Description

Ethanone,1-[5-[(dimethylamino)methyl]-3-isoxazolyl]-(9ci) is a chemical compound with a unique structure that includes an isoxazole ring substituted with a dimethylaminomethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,1-[5-[(dimethylamino)methyl]-3-isoxazolyl]-(9ci) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-isoxazolecarboxylic acid with dimethylamine and formaldehyde to introduce the dimethylaminomethyl group. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethanone,1-[5-[(dimethylamino)methyl]-3-isoxazolyl]-(9ci) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethanone,1-[5-[(dimethylamino)methyl]-3-isoxazolyl]-(9ci) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone,1-[5-[(dimethylamino)methyl]-3-isoxazolyl]-(9ci) involves its interaction with specific molecular targets and pathways. The dimethylaminomethyl group can interact with biological receptors or enzymes, potentially modulating their activity. The isoxazole ring may also contribute to the compound’s overall biological activity by stabilizing the interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds with a similar heterocyclic structure but containing sulfur instead of oxygen.

    Triazoles: Compounds with a three-nitrogen ring structure, often used in medicinal chemistry.

    Oxazoles: Compounds with a similar structure but without the dimethylaminomethyl group.

Uniqueness

Ethanone,1-[5-[(dimethylamino)methyl]-3-isoxazolyl]-(9ci) is unique due to the presence of the dimethylaminomethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1-[5-[(dimethylamino)methyl]-1,2-oxazol-3-yl]ethanone

InChI

InChI=1S/C8H12N2O2/c1-6(11)8-4-7(12-9-8)5-10(2)3/h4H,5H2,1-3H3

InChI Key

ONUQBZLGUUKKGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NOC(=C1)CN(C)C

Origin of Product

United States

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